molecular formula C7H11F3N2O3S B2850267 1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2378501-24-5

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B2850267
CAS No.: 2378501-24-5
M. Wt: 260.23
InChI Key: OQNNNJWGGMJPKL-UHFFFAOYSA-N
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Description

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid is a chemical compound. It is formed in vivo in humans as an adduct of homocysteine (Hcy), its thiolactone (HTL), and formaldehyde (FA), forming substituted thiazinane carboxylic acids .


Synthesis Analysis

The synthesis of this compound involves a reaction between homocysteine (Hcy), its thiolactone (HTL), and formaldehyde (FA) in an aqueous environment . The reaction involves chemical derivatization with isobutyl chloroformate (IBCF) in the presence of pyridine as a catalyst, followed by an ethyl acetate extraction of the obtained isobutyl derivative of TCA (TCA-IBCF) .

Scientific Research Applications

Novel Fungicide Synthesis

A notable application of 2,2,2-trifluoroacetic acid in scientific research is in the synthesis of novel fungicides, such as Thifuzamide. The process involves several steps, starting with the synthesis of 2-chloro-4,4,4-trifluoroacetoacetate, which is then used to prepare 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid through cyclization and hydrolysis reactions. This compound is further reacted to produce Thifuzamide, a fungicide with significant agricultural applications, showcasing the critical role of trifluoroacetic acid in developing new pesticides (Liu An-chang, 2012).

Development of Cysteine Derivatives

Research on thiazinane derivatives includes the development of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds, derived from thiocarboxamides under basic conditions, are significant due to their potential medicinal applications. The study outlines a method for synthesizing these derivatives, highlighting their relevance in pharmaceutical research (M. W. Nötzel et al., 2001).

Creation of Hybrid Molecules

Another significant application involves the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These molecules are evaluated for antimicrobial, antilipase, and antiurease activities, indicating the potential for developing new therapeutic agents (Serap Başoğlu et al., 2013).

High-Temperature Polymer Research

In the field of materials science, 2,2,2-trifluoroacetic acid is used in the synthesis of new fluorinated, high-temperature polymers. These polymers are prepared from diacids like 1,1-bis(p-carboxyphenyl)-2,2,2-trifluoroethanol (3FOH), showcasing the acid's utility in developing advanced materials with specific thermal and dielectric properties (H. G. Boston et al., 1997).

Exploration of NHC-Catalyzed Annulations

Research into N-heterocyclic carbene (NHC)-catalyzed annulations of thioamides with modified enals has opened new avenues for the enantioselective synthesis of functionalized 1,3-thiazin-4-ones. This methodology demonstrates the versatility of thiazinane derivatives in synthetic organic chemistry, providing a direct route to compounds with potential medicinal applications (V. Snieckus & J. Trujillo, 2020).

Future Directions

The GC–MS assay developed to identify and quantify TCA in human urine may provide a new analytical tool for routine clinical analysis of the role of TCA in living systems in the near future .

Properties

IUPAC Name

1,3-thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS.C2HF3O2/c6-5(8)4-1-2-9-3-7-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H2,6,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNNNJWGGMJPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCNC1C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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